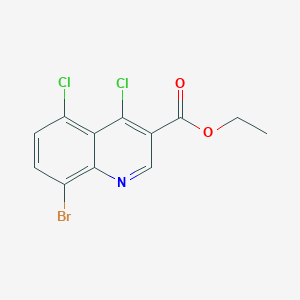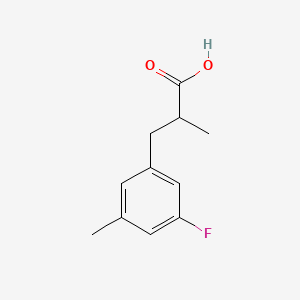![molecular formula C12H12N2O3 B1457578 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369014-08-3](/img/structure/B1457578.png)
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other indole derivatives . This interaction results in changes that contribute to the compound’s biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a wide range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitogen-activated protein kinases (MAP kinases), activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) in human dermal fibroblasts . These interactions suggest that the compound may influence various signaling pathways and enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to reduce ultraviolet B (UVB)-induced intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of MAP kinases, AP-1, and MMPs . Additionally, it inhibits UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression, thereby reducing inflammation and protecting cells from photodamage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It inhibits the phosphorylation of MAP kinases and AP-1, which are crucial for cell signaling and gene expression . The compound also inhibits the expression of Smad7 protein and elevates total collagen content in human dermal fibroblasts, indicating its role in maintaining cellular structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its activity in reducing UVB-induced ROS production and inhibiting inflammatory responses over extended periods . Long-term studies indicate that it can ameliorate UVB-induced erythema and wrinkle formation in hairless mice, suggesting its potential for long-term use in protecting against photodamage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations of 5–50 µM, the compound does not show cytotoxicity and effectively reduces UVB-induced ROS production and inflammation . Higher doses may lead to increased efficacy in reducing photodamage, but the threshold for toxic or adverse effects has not been clearly established .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as MAP kinases and AP-1 . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. The exact metabolic pathways and the role of specific cofactors remain to be fully elucidated.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAP kinases and AP-1 to modulate cellular signaling pathways . This localization is essential for its role in reducing inflammation and protecting cells from photodamage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-methoxybenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the imidazole ring at the 4-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[(3-Hydroxyphenyl)methyl]-1H-imidazole-4-carboxylic acid.
Reduction: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMJKMEQXYVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















